REACTION_CXSMILES
|
[NH2:1][C:2](N)=[S:3].Cl[CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[OH-].[Na+].[Cl:16][C:17]1[N:18]=NC(Cl)=[CH:21][CH:22]=1>C(O)C.O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:16][C:17]1[N:18]=[N:1][C:2]([S:3][CH2:6][CH2:7][N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:21][CH:22]=1 |f:2.3,7.8|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCCCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was then removed by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The solution, thus prepared
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the toluene phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with one portion of toluene
|
Type
|
ADDITION
|
Details
|
the extract was added to the said toluene phase
|
Type
|
CUSTOM
|
Details
|
The toluene solution, thus obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the toluene was removed from the filtrate by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallized from propanol-2
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)SCCN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |